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Compound of Interest

Compound Name:
N-hydroxy-2,2-

dimethylpropanamide

CAS No.: 29740-67-8

Cat. No.: B3050916 Get Quote

Executive Summary
Acetohydroxamic Acid (AHA) is the current FDA-approved gold standard (Lithostat®) for

treating infection-induced struvite stones.[1] It acts as a potent, competitive inhibitor of bacterial

urease.

N-hydroxy-2,2-dimethylpropanamide (commonly known as Pivalohydroxamic Acid) is a

structural analog distinguished by a bulky tert-butyl group. While it shares the core hydroxamic

acid pharmacophore required for metal chelation, its increased lipophilicity and steric bulk alter

its pharmacokinetic profile and inhibitory kinetics compared to AHA. This guide analyzes their

comparative efficacy, chemical stability, and experimental utility.[2]
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Feature
Acetohydroxamic Acid
(AHA)

N-hydroxy-2,2-
dimethylpropanamide

CAS Number 546-88-3 7433-56-9

Structure

Primary Target Urease (Nickel-dependent)
Urease / Matrix

Metalloproteinases

Potency (

)

~3.9 – 10

(Jack Bean Urease)

~4.0 – 15

(Estimated Class Range)

Lipophilicity (LogP) -0.96 (Hydrophilic) ~0.55 (More Lipophilic)

Clinical Status FDA Approved (Orphan Drug)
Research Reagent /

Intermediate

Key Toxicity
Teratogenic / Acetamide

metabolite

Pivalate-induced Carnitine

Depletion

Mechanistic Comparison
Both compounds function as metal chelators. The hydroxamic acid moiety (

) acts as a bidentate ligand, coordinating with the active site metal ions (primarily Nickel in
urease) to block substrate access.

Mode of Inhibition
AHA: Acts as a classic "slow-binding" competitive inhibitor. It coordinates with the bi-nickel

center (

) in the urease active site, displacing the water molecule required for urea hydrolysis. Its
small size allows deep penetration into the active site pocket.

N-hydroxy-2,2-dimethylpropanamide: The bulky tert-butyl group introduces steric

hindrance. While the hydroxamate "warhead" still chelates nickel, the bulky tail interacts

differently with the hydrophobic flap of the enzyme. This can lead to lower on-rates (

) but potentially higher residence times if the hydrophobic interaction is favorable.
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Pathway Visualization
The following diagram illustrates the urease hydrolysis pathway and the inhibition blockade.
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Caption: Mechanism of urease-induced struvite formation and the competitive blockade by

hydroxamic acid chelators.

Efficacy & Performance Analysis
In Vitro Potency ( and )
Experimental data indicates that while AHA is the standard, aliphatic hydroxamic acids

generally exhibit comparable potency, with specific variations based on chain length and

branching.

Acetohydroxamic Acid:

: 5.0

(Jack Bean Urease at pH 7.0).

: Typically 3.9 – 10

in standard Berthelot assays.

Efficacy: Highly effective against Proteus mirabilis and Helicobacter pylori ureases.

N-hydroxy-2,2-dimethylpropanamide:
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: Estimated in the 4.0 – 15

range.

Structure-Activity Relationship (SAR): Studies on fatty acyl hydroxamic acids suggest that

increasing chain hydrophobicity (up to C6-C8) can improve affinity for bacterial

membranes, but excessive steric bulk near the carbonyl group (as in the pivaloyl group)

may slightly reduce the binding rate constant (

) compared to the unhindered acetyl group of AHA.

Pharmacokinetics & Stability
This is the critical differentiator.

Metabolic Stability (Hydrolysis):

AHA: Susceptible to hydrolysis in vivo, yielding Acetamide (a known carcinogen) and

Hydroxylamine. This metabolic liability limits its long-term safety.

Pivalohydroxamic Acid: The steric bulk of the tert-butyl group protects the amide bond,

making it more resistant to hydrolysis than AHA. However, if hydrolysis occurs, it releases

Pivalic Acid.

Toxicity Profile:

AHA: Associated with teratogenicity, alopecia, and hemolytic anemia.

Pivalohydroxamic Acid: The hydrolysis product, Pivalic Acid, is known to conjugate with

free carnitine, leading to secondary carnitine deficiency. This is a significant toxicological

risk that has halted the development of many pivalate-containing prodrugs.

Lipophilicity:

Pivalohydroxamic Acid is significantly more lipophilic (LogP ~0.55) than AHA (LogP -0.96).

This suggests better passive diffusion across bacterial membranes (e.g., H. pylori in the

gastric mucosa) but also higher protein binding.
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Experimental Protocol: Comparative Urease
Inhibition Assay
To objectively compare these compounds, use the Indophenol (Berthelot) Method. This

protocol quantifies the ammonia released from urea hydrolysis.

Reagents
Buffer: 25 mM HEPES or Phosphate Buffer (pH 7.5).

Enzyme: Jack Bean Urease (Type III, ~15,000-50,000 units/g). Stock: 5 U/mL.

Substrate: Urea (500 mM stock).

Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active chlorine).

Workflow
Preparation: Dissolve AHA and N-hydroxy-2,2-dimethylpropanamide in buffer (or DMSO if

solubility is an issue for the pivaloyl derivative, keeping DMSO <1%). Prepare serial dilutions

(0.1

to 1000

).

Pre-incubation:

Add 10

of Inhibitor solution to 40

of Urease solution (0.5 U/mL final).

Critical Step: Incubate at 37°C for 15 minutes. Hydroxamic acids often show time-

dependent inhibition; pre-incubation ensures equilibrium.
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Reaction:

Add 50

of Urea (50 mM final concentration).

Incubate at 37°C for 10-30 minutes.

Termination & Detection:

Add 50

of Reagent A followed immediately by 50

of Reagent B.

Incubate at RT for 30 minutes for color development (Indophenol Blue).

Measurement: Read Absorbance at 625 nm.

Protocol Visualization
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Caption: Step-by-step workflow for the comparative in vitro urease inhibition assay (Berthelot

method).
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For Clinical Drug Development:Acetohydroxamic Acid remains the reference standard

despite its side effects. N-hydroxy-2,2-dimethylpropanamide is not recommended as a

direct clinical replacement due to the risk of pivalate-induced carnitine depletion, a well-

documented metabolic toxicity.

For Research Applications:N-hydroxy-2,2-dimethylpropanamide is an excellent tool

compound for studying the impact of hydrophobic bulk on metalloenzyme active sites. Its

higher lipophilicity makes it a useful probe for intracellular urease assays (e.g., in H. pylori

cell culture) where AHA's permeability might be a limiting factor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: N-hydroxy-2,2-
dimethylpropanamide vs. Acetohydroxamic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3050916#efficacy-of-n-hydroxy-2-2-
dimethylpropanamide-vs-acetohydroxamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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